4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the isopropylphenoxy group: This step involves the reaction of the chlorinated pyrazole with 4-isopropylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS# 1006488-79-4) is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C14H15ClN2O3 |
Molecular Weight | 294.73 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 474.9 ± 45.0 °C |
LogP | 3.10 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone under acidic conditions.
- Chlorination : Chlorination of the pyrazole ring using thionyl chloride or phosphorus pentachloride.
- Attachment of Isopropylphenoxy Group : Reaction with 4-isopropylphenol in the presence of a base like potassium carbonate.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. A study evaluated various derivatives and found that certain pyrazole carboxylic acids demonstrated potent effects against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Xanthine Oxidoreductase Inhibition
Recent studies have shown that related compounds, particularly those within the phenyl-pyrazole class, exhibit inhibitory effects on xanthine oxidoreductase (XOR), an enzyme implicated in gout and hyperuricemia. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazole structure can enhance inhibitory potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes such as COX or XOR, modulating their activity and leading to therapeutic effects.
- Receptor Interaction : It may also interact with cellular receptors involved in inflammatory responses, further contributing to its anti-inflammatory effects .
Study on Antimicrobial Activity
A comprehensive evaluation was conducted where various derivatives of pyrazole carboxylic acids were synthesized and tested against multiple bacterial strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial properties .
Research on Anti-inflammatory Activity
In vivo studies demonstrated that administration of the compound resulted in significant reductions in inflammation markers in animal models subjected to inflammatory stimuli. These findings support its potential use as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
4-chloro-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9(2)10-3-5-11(6-4-10)20-8-17-7-12(15)13(16-17)14(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIMYBIREQJYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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